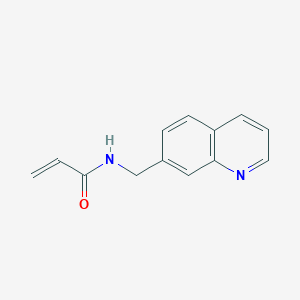![molecular formula C11H9ClN2O2S B2367976 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid CAS No. 851721-96-5](/img/structure/B2367976.png)
2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid” is a chemical compound with the molecular formula C11H9ClN2O2S. It has a molecular weight of 268.72 . This compound is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9ClN2O2S/c12-8-2-1-3-9(6-8)14-5-4-13-11(14)17-7-10(15)16/h1-6H,7H2,(H,15,16) . This code provides a specific textual representation of the compound’s molecular structure.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The synthesis of novel benzo[d]imidazolyldihydrospiro[indoline-3,1′-isoindole]-2,4′,7′-triones involves a key intermediate structurally similar to 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid, showcasing its role in complex organic synthesis (Reddy & Saini, 2013).
- Sulfuric acid derivatives are used as recyclable catalysts for synthesizing various polysubstituted imidazoles, indicating the potential catalytic application of related compounds (Tavakoli, Bagherneghad, & Niknam, 2012).
Biological and Medicinal Chemistry
- This compound analogues demonstrate potential anti-inflammatory activities, highlighting its relevance in medicinal chemistry (Reddy & Saini, 2013).
- Research on imidazole derivatives, including compounds structurally related to this compound, show significant antibacterial and antifungal activities (Anisetti & Reddy, 2012).
Material Science and Catalysis
- Imidazole derivatives are used in the corrosion protection of metals, suggesting the potential application of related compounds in material science (Krim et al., 2016).
- The synthesis of polymeric and cyclotetrameric tin 2-(1H-imidazol-1-yl)acetates involves similar compounds, indicating possible applications in the development of new materials (Gan & Tang, 2011).
Environmental Chemistry
- Imidazole derivatives, closely related to this compound, are studied for their use as corrosion inhibitors, which is crucial in environmental protection (Krim et al., 2016).
Mecanismo De Acción
Target of Action
The primary target of the compound 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid is the P2Y12 receptor . This receptor is a G protein-coupled receptor present on the platelet surface, playing a crucial role in platelet aggregation . The compound acts as an antagonist to this receptor, inhibiting its function .
Mode of Action
The compound interacts with the P2Y12 receptor through a specific interaction between residues on the P2Y12 receptor and the compound . This interaction is facilitated by the presence of a reactive thiol function in the compound . The compound’s interaction with the receptor inhibits the receptor’s function, thereby preventing platelet aggregation .
Biochemical Pathways
The compound affects the ADP-induced platelet aggregation pathway . In this pathway, adenosine diphosphate (ADP) activates platelets through binding to two G protein-coupled receptors on the platelet, the P2Y1 receptor and the P2Y12 receptor . The compound’s antagonistic action on the P2Y12 receptor inhibits this pathway, preventing platelet aggregation .
Pharmacokinetics
The compound is inactive in vitro, and a hepatic biotransformation is necessary to express its full antiaggregating activity . This transformation results in the formation of an active metabolite . The active metabolite belongs to a family of eight stereoisomers, but only one of these metabolites retains the biological activity .
Result of Action
The result of the compound’s action is the prevention of platelet aggregation . By inhibiting the P2Y12 receptor, the compound prevents the activation of platelets by ADP, thereby preventing the formation of blood clots .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s hepatic biotransformation into its active metabolite can be affected by factors such as liver function and the presence of other drugs . Additionally, the compound’s highly labile character, probably due to its reactive thiol function, may affect its stability .
Propiedades
IUPAC Name |
2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c12-8-2-1-3-9(6-8)14-5-4-13-11(14)17-7-10(15)16/h1-6H,7H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWOMBUIKGZZBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=CN=C2SCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
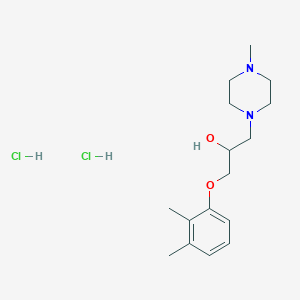
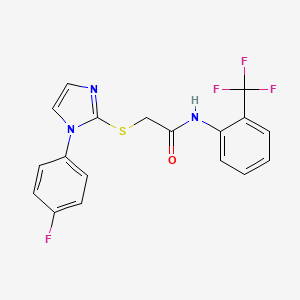
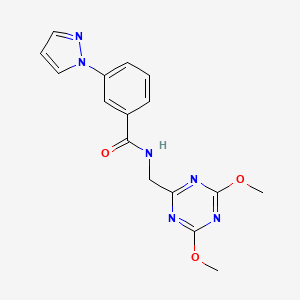
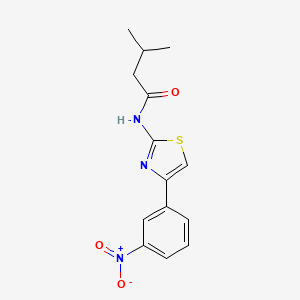
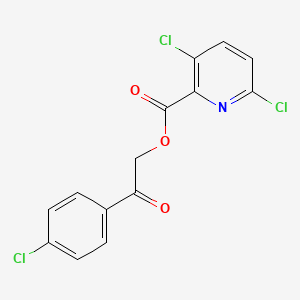
![methyl 4-(2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2367900.png)
![N-(5-chloro-2-methoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2367901.png)
![2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-propylacetamide](/img/structure/B2367903.png)
![N-(3-cyanophenyl)-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/no-structure.png)
![methyl 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-phenylacetate](/img/structure/B2367908.png)
![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2367911.png)
![Methyl 1-[4-[(prop-2-enoylamino)methyl]benzoyl]piperidine-4-carboxylate](/img/structure/B2367912.png)
![ethyl 2-(2-((5-(benzo[d][1,3]dioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2367913.png)
